![molecular formula C22H11F6NO2 B12522205 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 676449-35-7](/img/structure/B12522205.png)
5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It features two trifluoromethylphenyl groups attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindole-dione core with the trifluoromethylphenyl groups attached at the 5 and 6 positions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the trifluoromethyl groups .
Scientific Research Applications
5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with similar functional groups, used in chemical derivatization and synthesis.
Uniqueness
5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione core, which imparts distinct chemical and physical properties. This core structure, combined with the trifluoromethyl groups, enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
676449-35-7 |
|---|---|
Molecular Formula |
C22H11F6NO2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5,6-bis[3-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H11F6NO2/c23-21(24,25)13-5-1-3-11(7-13)15-9-17-18(20(31)29-19(17)30)10-16(15)12-4-2-6-14(8-12)22(26,27)28/h1-10H,(H,29,30,31) |
InChI Key |
VSRVTOHMAPHZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2C4=CC(=CC=C4)C(F)(F)F)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


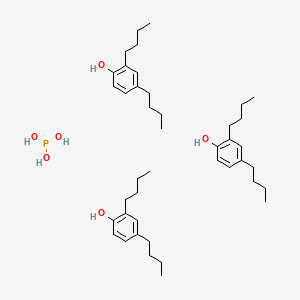
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
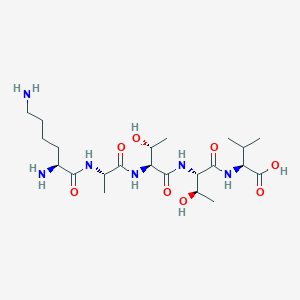
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
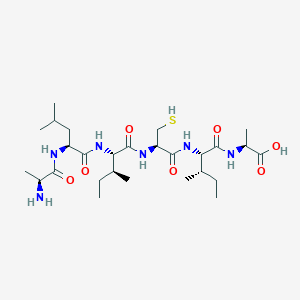
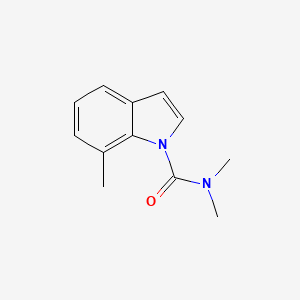
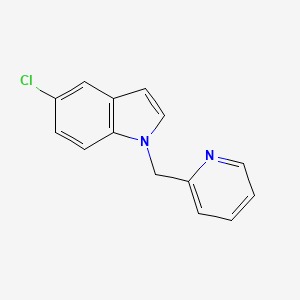
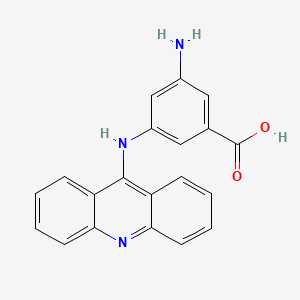
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
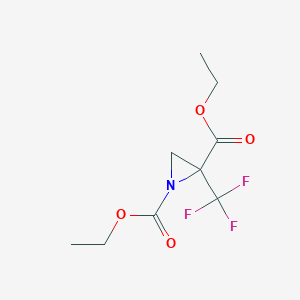
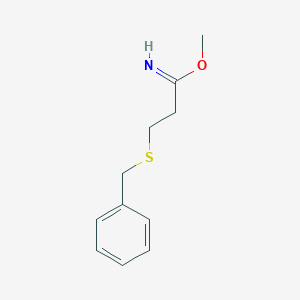
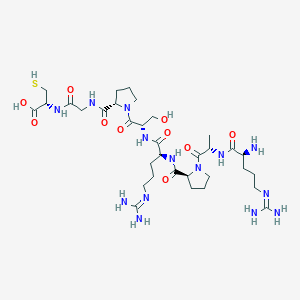
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)

